molecular formula C11H24Cl2N2O B2763551 [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride CAS No. 2095396-62-4

[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride

Cat. No. B2763551
CAS RN: 2095396-62-4
M. Wt: 271.23
InChI Key: QXWCNOKATHWPJD-ULEGLUPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For this compound, the SMILES string and InChI key are not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, empirical formula, and other related properties. For “[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride”, the specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Novel Synthesis Methods

Morpholine derivatives are synthesized through innovative methods for potential use in drug development and organic chemistry. D'hooghe et al. (2006) developed a novel synthesis for cis-3,5-disubstituted morpholine derivatives, indicating a route for creating structurally diverse morpholine-based compounds which could be useful in various applications, including as intermediates in pharmaceutical synthesis (D’hooghe et al., 2006).

Pharmacological Potential

Some morpholine derivatives exhibit significant pharmacological potential. For example, Harrison et al. (2001) described the synthesis and biological evaluation of a water-soluble neurokinin-1 receptor antagonist, showcasing the morpholine's adaptability in drug design for enhanced solubility and bioavailability (Harrison et al., 2001).

Catalysis and Material Science

Morpholine compounds are also explored in catalysis and material science. Karabuğa et al. (2015) investigated the use of morpholine-based ligands in ruthenium complexes for efficient transfer hydrogenation reactions, demonstrating morpholine's utility in catalysis and potential applications in synthetic chemistry (Karabuğa et al., 2015).

Antimicrobial Activities

Derivatives of morpholine are also evaluated for their antimicrobial properties. Thomas et al. (2010) synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, including morpholine-based compounds, which exhibited moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

Dielectric Properties

The structural and dielectric properties of compounds containing morpholine units have been a subject of research, indicating potential applications in electronic materials and sensors. Wang et al. (2015) studied the structure and dielectric properties of morpholine-based ionic compounds, revealing insights into phase transitions and interactions that could influence the development of novel materials (Wang et al., 2015).

properties

IUPAC Name

[(1S,2S)-2-morpholin-4-ylcyclohexyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h10-11H,1-9,12H2;2*1H/t10-,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWCNOKATHWPJD-ULEGLUPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.